(1R,2R,4R,6S,7S,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione
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Overview
Description
The compound “(1R,2R,4R,6S,7S,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione” is a complex organic molecule characterized by its unique pentacyclic structure and multiple chiral centers. This compound features a furan ring, multiple hydroxyl groups, and a diene system, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the pentacyclic core, introduction of the furan ring, and functionalization of the hydroxyl and diene groups. Common synthetic routes may include:
Cyclization Reactions: To form the pentacyclic core.
Furan Ring Introduction: Via Diels-Alder reactions or other cycloaddition reactions.
Functional Group Transformations: Using reagents like Grignard reagents, organolithium compounds, and various oxidizing or reducing agents.
Industrial Production Methods
Industrial production of this compound, if applicable, would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to ensure sustainability and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the furan ring or other reactive sites.
Common Reagents and Conditions
Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing Agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group could yield a ketone, while reduction of the diene system could yield a saturated hydrocarbon.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a model system for studying complex reaction mechanisms, stereochemistry, and the behavior of pentacyclic systems.
Biology
In biology, the compound might be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly if they exhibit bioactivity in preliminary studies.
Industry
In industry, the compound could find applications in the development of new materials, pharmaceuticals, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other pentacyclic molecules, furan-containing compounds, or molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the pentacyclic core, furan ring, and multiple chiral centers. This unique structure could confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C26H30O5 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
(1R,2R,4R,6S,7S,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione |
InChI |
InChI=1S/C26H30O5/c1-22(2)17(27)7-9-23(3)16-6-10-24(4)15(14-8-11-30-13-14)12-18-26(24,31-18)25(16,5)21(29)19(28)20(22)23/h7-9,11,13,15-16,18,28H,6,10,12H2,1-5H3/t15-,16?,18+,23+,24-,25-,26+/m0/s1 |
InChI Key |
OQMUOVSEPOBWMK-FDGFJIMDSA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@]4(C=CC(=O)C(C4=C(C(=O)[C@]3([C@@]15[C@H](O5)C[C@H]2C6=COC=C6)C)O)(C)C)C |
Canonical SMILES |
CC1(C(=O)C=CC2(C1=C(C(=O)C3(C2CCC4(C35C(O5)CC4C6=COC=C6)C)C)O)C)C |
Synonyms |
cedrelone |
Origin of Product |
United States |
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